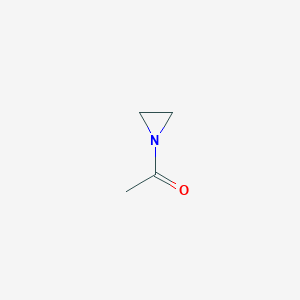
3,4-二羟基苯乙酸
描述
3,4-Dihydroxymandelic acid (3,4-DHM) is a naturally occurring organic compound that is found in the human body and has a wide range of applications in scientific research. It is a metabolite of the neurotransmitter dopamine, and is a key intermediate in the synthesis of several other compounds. Due to its unique properties, 3,4-DHM is an important tool for researchers in biochemistry, physiology, and pharmacology.
科学研究应用
催化和神经毒性:铜和锰离子催化3,4-二羟基苯乙酸(与3,4-二羟基苯乙酸相关的化合物)的氧化脱羧反应,可能对人类多巴胺系统的神经毒性后果产生影响(Mefford et al., 1996)。
生物制造:经基因工程改造的大肠杆菌菌株可以从木质纤维素生产4-羟基苯乙酸,为制药和食品添加剂的生物制造提供了一个有前景的途径(Li Fei-Fei et al., 2016)。
临床实验室应用:一种简单的尿液中4-羟基-3-甲氧基苯乙酸的比色法为临床实验室提供了更好的指导,用于诺肾上腺素和肾上腺素的代谢(Sandler & Ruthven, 1961)。
化工行业应用:一种体外酶级联反应展示了从D-木糖产生D-3,4-二羟基丁酸的途径,具有在化工和制药行业中潜在应用(Zhang et al., 2022)。
抗氧化潜力:多羟基芳香基苯乙酸酰胺,包括3,4-二羟基苯乙酸多巴胺,显示出比标准抗氧化剂如L-抗坏血酸更优越的抗氧化性能(Ley & Bertram, 2001)。
人类尿液中的定量:已开发出一种方法,可同时定量人类尿液中的3,4-二羟基苯乙酸及相关化合物,使用具有电化学检测功能的高效液相色谱(Cao & Hoshino, 1998)。
可持续制药生产:一种人工热嗜反应级联可以使用低成本底物合成丹参酸A和3,4-二羟基苯乙酸,为制药行业提供可持续生产选择(Li, Zhang & Wang, 2019)。
嗜铬细胞瘤的临床意义:尿液中3,4-二羟基苯乙酸的估计可以指示嗜铬细胞瘤病例中明显更高的排泄率,有助于诊断(Weil-Malherbe, 1967)。
作用机制
Target of Action
3,4-Dihydroxymandelic acid (DHMA) is a metabolite of norepinephrine . It is known to interact with various targets in the body, primarily enzymes involved in the degradation of norepinephrine . These enzymes play a crucial role in the regulation of neurotransmitters, which are essential for various motor and mental functions .
Mode of Action
The interaction of DHMA with its targets results in various biochemical changes. For instance, it has been reported that DHMA can act as a chemoattractant for certain strains of E. coli, including the nonpathogenic E. coli RP437 strain and the pathogenic Enterohemorrhagic E. coli (EHEC) . This suggests that DHMA may influence the movement and behavior of these bacteria in the body.
Result of Action
The action of DHMA can result in various molecular and cellular effects. For instance, it has been reported that DHMA can induce the expression of virulence genes in EHEC and increase its attachment to intestinal epithelial cells . This suggests that DHMA may play a role in the pathogenesis of infections caused by this bacterium.
Action Environment
The action of DHMA can be influenced by various environmental factors. For example, the production of DHMA has been found to require the presence of the commensal microbiota . This suggests that the gut microbiota may play a role in regulating the levels of DHMA in the body. Furthermore, the action of DHMA may also be influenced by the pH and ionization status of its environment .
安全和危害
未来方向
生化分析
Biochemical Properties
3,4-Dihydroxymandelic acid interacts with several enzymes and proteins. It is formed from norepinephrine via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase . It also interacts with the serine chemoreceptor Tsr .
Cellular Effects
3,4-Dihydroxymandelic acid has been found to have antioxidative and free radical scavenging activity . It can protect human primary fibroblasts from oxidative stress induced by H2O2 at levels of 0.001 and 0.0005% .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydroxymandelic acid involves its binding interactions with biomolecules and changes in gene expression. It is a chemoattractant for enterohemorrhagic E. coli that induces the expression of virulence genes when used at a concentration of 50 µM .
Metabolic Pathways
3,4-Dihydroxymandelic acid is involved in the metabolic pathway of norepinephrine degradation . It is formed from norepinephrine via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMISIYKIHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862411 | |
| Record name | (+/-)-3,4-Dihydroxymandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
775-01-9, 14883-87-5 | |
| Record name | (±)-3,4-Dihydroxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-3,4-Dihydroxymandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-3,4-dihydroxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenz[a,h]acridine](/img/structure/B14076.png)



![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)








